Ethyl 2-(acridin-9-ylamino)benzoate
Description
Overview of Acridine (B1665455) as a Heterocyclic System in Chemical Research
Acridine is a tricyclic aromatic heterocycle, structurally analogous to anthracene (B1667546) but with one of the central CH groups replaced by a nitrogen atom. numberanalytics.comnumberanalytics.com This nitrogen-containing heterocyclic system, with the chemical formula C₁₃H₉N, forms a planar, conjugated structure that is fundamental to its chemical reactivity and diverse applications. numberanalytics.comnumberanalytics.comresearchgate.net The presence of the nitrogen atom introduces a degree of electron deficiency, making the acridine ring susceptible to nucleophilic attack. numberanalytics.com
The acridine nucleus is a versatile scaffold in medicinal chemistry and materials science due to its unique physicochemical properties. researchgate.netnih.gov Its planar structure allows it to intercalate into DNA, a mechanism that underpins many of its biological activities. researchgate.netresearchgate.net Furthermore, the acridine system can be readily functionalized through various chemical reactions, including electrophilic and nucleophilic substitutions, additions, and oxidations, allowing for the synthesis of a vast array of derivatives with tailored properties. numberanalytics.comptfarm.pl
Table 1: Physicochemical Properties of Acridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉N |
| Melting Point | ~110°C |
| Boiling Point | ~346°C |
| Solubility | Moderately soluble in water, highly soluble in organic solvents like ethanol (B145695) and benzene. |
Source: numberanalytics.com
Historical Context of Acridine Derivatives in Scientific Study
The scientific journey of acridine began in 1870 when Carl Gräbe and Heinrich Caro first isolated it from coal tar. ptfarm.plmdpi.comencyclopedia.pub The early 20th century marked a significant turning point with the discovery of the antimicrobial properties of acridine derivatives by Paul Ehrlich and L. Benda in 1917. ptfarm.pl This led to the development of antiseptic agents like proflavine (B1679165) and acriflavine (B1215748).
A pivotal moment in the history of acridine research was the development of the antimalarial drug mepacrine (quinacrine) during World War II, driven by the scarcity of quinine. nih.govptfarm.plmdpi.com Although later superseded by other therapies, the emergence of drug-resistant pathogens has renewed interest in acridine-based antimicrobials. ptfarm.plmdpi.com The antitumor potential of acridines was also recognized with the development of agents like Ledakrin. mdpi.com
Current Research Paradigms and the Versatility of the Acridine Scaffold in Chemical Biology
Contemporary research continues to leverage the versatile acridine scaffold for a multitude of applications in chemical biology. The planar nature of the acridine ring system remains a key feature, facilitating its role as a DNA intercalator, which is exploited in the design of anticancer agents that inhibit topoisomerase and telomerase enzymes. researchgate.netresearchgate.netnih.gov
Beyond its traditional use as a DNA-targeting agent, the acridine framework is being explored for the development of:
Fluorescent Probes: Acridine derivatives, such as Acridine Orange, are widely used as fluorescent stains for nucleic acids and acidic organelles in living cells, enabling the study of cellular processes like apoptosis and autophagy. wikipedia.org
Chemical Sensors: The ability of the acridine nucleus to be functionalized allows for the creation of sensors for detecting specific ions and biomolecules. nih.gov
Multi-target Inhibitors: Researchers are designing acridine derivatives that can simultaneously inhibit multiple biological targets, such as VEGFR-2 and Src kinases, which could offer therapeutic advantages in complex diseases like cancer. nih.gov
Antimicrobial and Antivirulence Agents: With the rise of antimicrobial resistance, there is a renewed focus on developing new acridine-based compounds that can combat pathogenic microbes, including their ability to form biofilms. mdpi.com
The adaptability of the acridine scaffold allows for the synthesis of hybrid molecules, where the acridine core is combined with other pharmacophores to create compounds with enhanced or novel biological activities. nih.gov
Significance of N-Substituted Acridines in Contemporary Chemical Research
The substitution at the nitrogen atom of the amino group attached to the acridine ring, particularly at the 9-position, is a critical area of contemporary research. The nature of the substituent at this position can significantly influence the biological activity and physicochemical properties of the resulting compound.
N-substituted acridines, such as the 9-anilinoacridine (B1211779) series, have been extensively studied for their antitumor properties. ptfarm.pl The substituent can modulate the DNA binding affinity, cellular uptake, and interaction with specific enzymes. For instance, the synthesis of various N-substituted acridine derivatives has led to the identification of compounds with potent activity against various cancer cell lines. researchgate.netacs.org
The compound at the center of this article, Ethyl 2-(acridin-9-ylamino)benzoate , falls into this category of N-substituted acridines. The presence of the ethyl benzoate (B1203000) group at the 9-amino position is a specific structural modification that is being investigated for its potential biological effects. Research into such derivatives aims to fine-tune the therapeutic properties of the acridine scaffold, potentially leading to the development of more selective and effective agents.
Structure
3D Structure
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 2-(acridin-9-ylamino)benzoate |
InChI |
InChI=1S/C22H18N2O2/c1-2-26-22(25)17-11-5-8-14-20(17)24-21-15-9-3-6-12-18(15)23-19-13-7-4-10-16(19)21/h3-14H,2H2,1H3,(H,23,24) |
InChI Key |
HVQQJEDCKJRINC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to the Acridine (B1665455) Nucleus
The tricyclic acridine scaffold is the foundational structure of Ethyl 2-(acridin-9-ylamino)benzoate. Its synthesis has been approached through various methodologies, ranging from century-old classical reactions to more recent, milder techniques.
Classical Cyclization Reactions (e.g., Bernthsen, Ullmann-type Reactions)
Historically, the synthesis of the acridine nucleus has been dominated by condensation and cyclization reactions that require forcing conditions.
The Bernthsen Acridine Synthesis , first reported in 1878, involves the reaction of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.com This method directly installs a substituent at the 9-position of the acridine ring, dictated by the choice of carboxylic acid. wikipedia.org While effective, the harsh conditions and long reaction times (up to 24 hours) are significant drawbacks. wikipedia.org The use of polyphosphoric acid can lower the reaction temperature, but often at the cost of reduced yields. wikipedia.org
The Ullmann-type reaction provides another classical route. This typically involves the condensation of an aniline (B41778) with an o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid intermediate. pharmaguideline.comscribd.com Subsequent cyclization, often promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid, yields a 9-acridone. pharmaguideline.comscribd.com The acridone (B373769) is then converted to a 9-chloroacridine (B74977), which can be reduced to the parent acridine. pharmaguideline.com This multi-step process, while versatile, also requires high temperatures and can be laborious. wikipedia.org
| Reaction | Reactants | Conditions | Product | Key Features |
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid/Anhydride | Zinc Chloride, 200-270 °C wikipedia.org | 9-Substituted Acridine | One-pot cyclization; harsh conditions. wikipedia.orgpharmaguideline.com |
| Ullmann-type Reaction | Aniline, o-Halobenzoic Acid | Copper catalyst, then POCl₃/H₂SO₄ pharmaguideline.comscribd.comwikipedia.org | 9-Acridone (intermediate) | Forms acridone precursor; requires multiple steps. pharmaguideline.comscribd.com |
Modern Synthetic Approaches for Acridine Scaffold Construction
Recognizing the limitations of classical methods, modern organic synthesis has pursued milder and more efficient routes to the acridine core. One notable advancement is the use of aryne chemistry. A [4+2] annulation reaction between an aryne (generated from an o-(trimethylsilyl)aryl triflate) and a 2-aminoaryl ketone can produce substituted acridines in good yields under significantly less harsh conditions than the Bernthsen or Ullmann reactions. nih.gov
Other modern strategies include palladium-catalyzed cross-coupling reactions and novel cyclization methods that avoid the high temperatures and strongly acidic media characteristic of older procedures. nih.govnih.gov For instance, a route utilizing triflates of salicylic (B10762653) acid derivatives coupled with anilines provides a newer pathway to the 9-chloroacridine intermediate, which is a crucial precursor for many derivatives. nih.gov These methods offer greater functional group tolerance and improved yields for complex acridine structures. nih.gov
Synthesis of 9-Aminoacridine (B1665356) Derivatives, including this compound Analogs
The synthesis of the target compound, this compound, and its analogs hinges on the functionalization of the acridine nucleus at the 9-position. This is typically achieved via a 9-chloroacridine intermediate.
Amination Reactions at the 9-Position
The chlorine atom at the 9-position of 9-chloroacridine is highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is the cornerstone for introducing the key amino linkage. The reaction of 9-chloroacridine with various amines, including ammonia (B1221849) or primary amines, readily yields 9-aminoacridine derivatives. researchgate.netptfarm.pl
A common procedure involves heating 9-chloroacridine with an amine in a solvent like phenol (B47542) or dimethylformamide (DMF). researchgate.netresearchgate.net For the synthesis of simple 9-aminoacridine, reacting 9-chloroacridine with ammonium (B1175870) carbonate or sodium amide in liquid ammonia is also effective. ptfarm.plorgsyn.org The synthesis of 9-chloroacridine itself is often achieved by treating N-phenylanthranilic acid or acridone with phosphorus oxychloride. orgsyn.org
Coupling Reactions for Aniline/Benzoate (B1203000) Moiety Attachment
The specific synthesis of this compound involves the coupling of 9-chloroacridine with an ethyl anthranilate (ethyl 2-aminobenzoate). This is a nucleophilic substitution reaction where the amino group of the ethyl anthranilate displaces the chloride at the 9-position of the acridine ring. researchgate.net
The general scheme for this synthesis can be described as follows:
Intermediate Formation : 9-Chloroacridine is often converted to a more reactive intermediate, such as a 9-phenoxyacridine, by heating it with phenol. nih.govresearchgate.net This step can facilitate the subsequent coupling with the amine.
Coupling : The 9-chloroacridine or its phenoxy intermediate is then heated with ethyl 2-aminobenzoate. The reaction is typically carried out in a suitable solvent, and the product, this compound, is formed. researchgate.net
This type of coupling reaction is widely used to generate a diverse library of 9-anilinoacridines, which are structurally analogous to the title compound. researchgate.netgoogle.com
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| Activation (Optional) | 9-Chloroacridine | Phenol | Heat (e.g., 100°C) researchgate.net | 9-Phenoxyacridine |
| Coupling | 9-Chloroacridine or 9-Phenoxyacridine | Ethyl 2-aminobenzoate | Heat, Solvent (e.g., DMF) researchgate.netresearchgate.net | This compound |
Derivatization Strategies for the Ester Group
The ethyl ester group in this compound offers a handle for further chemical modification, allowing for the synthesis of a wide range of analogs.
Hydrolysis : The most straightforward derivatization is the hydrolysis of the ester to the corresponding carboxylic acid, 2-(acridin-9-ylamino)benzoic acid. This is typically achieved under basic (e.g., NaOH) or acidic conditions. The resulting carboxylic acid can then be coupled with other molecules, such as amino acids or peptides, using standard peptide coupling reagents.
Transesterification : The ethyl ester can be converted to other esters (e.g., methyl, propyl) through transesterification. This reaction involves treating the ethyl ester with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. nih.gov This allows for fine-tuning of properties like solubility and bioavailability.
Amidation : The ester can be converted directly to an amide by reacting it with an amine at elevated temperatures, although it is often more efficient to first hydrolyze the ester to the carboxylic acid and then form the amide bond.
These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the creation of compounds with modified physicochemical and biological properties. nih.gov
Chemical Reactivity and Further Functionalization of this compound and Related Compounds
The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the acridine core, the secondary amine linkage, and the ethyl benzoate moiety. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The reactivity is influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing acridine and benzoate systems.
The ester and the C9-N linkage in this compound and related 9-aminoacridine derivatives are susceptible to hydrolysis, which can lead to the formation of different products depending on the reaction conditions.
The most significant hydrolysis reaction for 9-aminoacridines is the cleavage of the C9-N bond, which results in the formation of the corresponding 9-acridone. This reaction is well-documented for various 9-substituted aminoacridines and is influenced by factors such as pH, steric hindrance around the C9-N bond, and electronic effects. nih.govresearchgate.net The rate of hydrolysis is dependent on the delocalization of the lone pair of electrons on the exocyclic nitrogen into the acridine ring. researchgate.net
In the case of this compound, hydrolysis can occur at two primary sites: the ester linkage and the C9-amino linkage.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(acridin-9-ylamino)benzoic acid. This reaction is a standard transformation for esters and is often a deliberate step in the synthesis of related derivatives to improve water solubility or to allow for further functionalization at the carboxyl group.
C9-N Bond Hydrolysis: The C9-N bond in 9-aminoacridines is known to be labile, particularly under acidic conditions, leading to the formation of 9-acridone. nih.govresearchgate.net The stability of this bond is influenced by the nature of the substituent on the amino group. Steric bulk on the amino substituent can force the C9-N bond into a conformation that reduces delocalization with the acridine ring, thereby increasing the rate of hydrolysis. researchgate.net For this compound, this hydrolysis would lead to the formation of 9-acridone and ethyl anthranilate. In some synthetic procedures involving the coupling of 9-chloroacridines with amines, the formation of 9-acridone as a byproduct due to hydrolysis is a common observation. nih.gov
The relative rates of these two hydrolysis reactions would depend on the specific reaction conditions.
| Reaction Type | Substrate Moiety | Conditions | Products | Notes |
| Ester Hydrolysis | Ethyl benzoate | Acidic or Basic | 2-(Acridin-9-ylamino)benzoic acid, Ethanol (B145695) | A standard reaction for esters. |
| C9-N Bond Hydrolysis | 9-Aminoacridine | Typically Acidic | 9-Acridone, Ethyl anthranilate | Rate is influenced by steric and electronic factors. nih.govresearchgate.net |
Table 1: Hydrolytic Reactions of this compound
The acridine ring system is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the nitrogen atom in the central ring and any existing substituents on the benzo rings. For the unsubstituted acridine molecule, electrophilic attack, such as bromination, has been shown to occur at the 2- and 4-positions. uwa.edu.au
In this compound, the 9-amino group is a powerful activating group and would be expected to strongly influence the regioselectivity of electrophilic substitution on the acridine core. The amino group donates electron density into the acridine ring system, making it more susceptible to electrophilic attack. This is analogous to the high reactivity of aniline towards electrophilic substitution. byjus.com
The directing effect of the 9-amino substituent would favor substitution at the positions ortho and para to it, which are the 1, 3, 6, and 8 positions. However, steric hindrance from the bulky 2-(ethoxycarbonyl)phenyl group attached to the nitrogen may influence the accessibility of these positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.com
Nitration: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.com For this compound, nitration is expected to occur on the most activated rings.
Halogenation: Halogenation of aromatic compounds can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. byjus.com The bromination of acridine itself in concentrated sulfuric acid yields a mixture of 2-bromoacridine (B14150503) and 4-bromoacridine. uwa.edu.au The presence of the activating amino group in this compound would likely lead to substitution on the acridine rings.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions on aromatic rings. masterorganicchemistry.com These reactions typically employ an alkyl halide or acyl halide and a strong Lewis acid catalyst. The feasibility of these reactions on the acridine moiety of this compound would depend on the reactivity of the substrate and the potential for side reactions, such as N-alkylation or N-acylation at the secondary amine.
The table below summarizes the expected outcomes of electrophilic aromatic substitution on the acridine moiety of this compound based on the known reactivity of acridine and aniline derivatives.
| Reaction | Reagents | Expected Major Products (on Acridine Moiety) | Notes |
| Nitration | HNO₃, H₂SO₄ | Substitution at positions 1, 3, 6, and/or 8 | The amino group is strongly activating and ortho-, para-directing. byjus.com |
| Bromination | Br₂, FeBr₃ | Substitution at positions 1, 3, 6, and/or 8 | Acridine itself is brominated at the 2- and 4-positions. uwa.edu.au The 9-amino group redirects substitution. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Potential for substitution at positions 1, 3, 6, and/or 8 | Competition with N-acylation at the secondary amine is possible. |
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Acridine Moiety
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation
The definitive structural confirmation of ethyl 2-(acridin-9-ylamino)benzoate relies on a suite of spectroscopic techniques that probe the molecule's unique physical and chemical properties. These methods provide a comprehensive picture of the compound's atomic connectivity and chemical environment.
Key spectroscopic data for the structural confirmation of this compound and its constituent parts are detailed below.
| Spectroscopic Technique | Key Findings |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum provides crucial information about the chemical environment of hydrogen atoms within the molecule. For instance, in related structures like ethyl benzoate (B1203000), distinct signals corresponding to the ethyl group and the aromatic protons of the benzoate ring are observed. Analysis of similar spectra for this compound would reveal characteristic shifts for the protons on the acridine (B1665455) and benzoate moieties, as well as the ethyl group. rsc.orgchemicalbook.com |
| ¹³C NMR | Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum of a related compound, ethyl benzoate, shows distinct peaks for the carbonyl carbon, the carbons of the aromatic ring, and the ethyl group carbons. chemicalbook.comnp-mrd.org For this compound, the ¹³C NMR spectrum would be expected to show a greater number of signals corresponding to the additional carbon atoms of the acridine ring system. rsc.orgbeilstein-journals.org |
| Infrared (IR) Spectroscopy | Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of ethyl benzoate, for example, displays characteristic absorption bands for the C=O stretching of the ester group and C-O stretching vibrations. chemicalbook.comnist.govchegg.com In this compound, additional characteristic peaks corresponding to the N-H stretching of the secondary amine and the C=N stretching of the acridine ring would be anticipated. |
| Mass Spectrometry (MS) | Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum of ethyl benzoate shows a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of specific groups. chemicalbook.com For this compound, the mass spectrum would exhibit a molecular ion peak consistent with its chemical formula, C22H18N2O2, and a fragmentation pattern that reflects its more complex structure. nih.gov |
| UV-Visible Spectroscopy | UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of ethyl benzoate shows absorption bands in the ultraviolet region. nist.gov The extended aromatic system of the acridine moiety in this compound would be expected to result in more complex absorption spectra, likely with shifts to longer wavelengths. |
Computational Investigations of Molecular Structure and Conformation
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the molecular structure, conformation, and electronic properties of complex organic molecules like this compound. espublisher.commdpi.com
Density Functional Theory (DFT) Studies on Acridine Derivatives
DFT studies have been widely applied to understand the electronic structure and properties of acridine derivatives. bnmv.ac.in These computational methods allow for the optimization of molecular geometries and the calculation of various electronic parameters. espublisher.com For instance, DFT calculations can predict the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and optical properties. espublisher.com Studies on related acridine derivatives have shown that the HOMO is often localized on the acridine ring system, while the LUMO can be distributed across the entire molecule. researchgate.net The B3LYP functional combined with various basis sets has been successfully used to compute the physicochemical properties of acridine and its derivatives. bnmv.ac.innih.gov
Influence of Protonation on Molecular Architecture and Electronic Distribution
The protonation state of acridine derivatives can have a dramatic impact on their molecular architecture and electronic properties. ornl.govrsc.orgrsc.org This is particularly relevant as the basic nitrogen atom in the acridine ring can be protonated under physiological conditions.
Protonation can significantly alter the electronic characteristics of the molecule. ornl.govrsc.orgrsc.orgosti.gov Quantum crystallography studies on 9-aminoacridine (B1665356) have shown that protonation leads to a redistribution of electron density, affecting the bond critical points of N-H bonds. ornl.govrsc.org This change in electronic distribution can, in turn, influence the molecule's intermolecular interactions and crystal packing. rsc.orgdntb.gov.ua
Mechanistic Studies of Molecular Interactions with Biological Targets
DNA Intercalation Mechanisms and Specificity
The primary mechanism by which Ethyl 2-(acridin-9-ylamino)benzoate is thought to exert its effects is through DNA intercalation. This process involves the insertion of the planar acridine (B1665455) ring system between the base pairs of the DNA double helix.
Role of Planar Acridine Moiety in π-π Stacking
The foundational element for the biological activity of acridine compounds is the planar, tricyclic aromatic ring system. nih.gov This flat structure is critical for its ability to insert itself into the space between adjacent base pairs of DNA. This insertion is stabilized by π-π stacking interactions, where the π-orbitals of the acridine ring overlap with the π-orbitals of the DNA base pairs. oup.com This interaction is a key stabilizing force for the drug-DNA complex. The biological activity of acridine derivatives is largely dependent on the ability of the acridine moiety to intercalate between the base pairs of double-stranded DNA via these π-π interactions. oup.com
Electrostatic Interactions with DNA Phosphate (B84403) Backbone
Further stabilization of the DNA-drug complex occurs through electrostatic interactions. At physiological pH, the nitrogen atom within the central ring of the acridine nucleus is typically protonated, conferring a positive charge on the molecule. adelaide.edu.au This cationic center is electrostatically attracted to the negatively charged phosphate groups that form the backbone of the DNA helix. This interaction helps to anchor the intercalated acridine ring in place. Structure-activity relationship studies on related 9-aminoacridine (B1665356) derivatives have shown that electron-withdrawing groups can enhance this interaction by stabilizing the cationic character, thereby strengthening the attraction to the DNA backbone. nih.gov
Sequence and Groove Specificity of Intercalation (e.g., Minor Groove Binding, Specific Base Steps)
The substituents attached to the acridine core play a crucial role in determining the specificity of the interaction with DNA, including preference for certain base pair sequences and positioning within the major or minor groove. For this compound, the ethyl benzoate (B1203000) group attached at the 9-amino position is expected to protrude from the intercalated acridine ring and lie within one of the DNA grooves.
While some acridine derivatives show a preference for GC-rich sequences, others may bind more readily to AT-rich regions. nih.gov For instance, studies on 9-aminoacridine-4-carboxamides suggest a specificity for interaction with the major groove of GC sequences. nih.gov Conversely, other complex acridine derivatives have been found to penetrate the duplex from the minor groove. mdpi.com The bulky ethyl benzoate substituent of this compound would likely influence this specificity. Its size, shape, and potential for hydrogen bonding would dictate its fit and orientation within the DNA grooves, potentially favoring specific base pair steps over others. The attachment of bulky side chains to the 9-amino group generally does not hinder the binding to DNA, suggesting that these derivatives bind in a manner where the substituent does not create significant steric hindrance. adelaide.edu.au
Impact on DNA Topology (e.g., DNA Unwinding, Thermal Stability)
The insertion of the acridine moiety between DNA base pairs forces the double helix to locally unwind and lengthen to accommodate the intercalator. This distortion of the DNA's three-dimensional structure is a hallmark of intercalation and has significant biological consequences, as it can interfere with the processes of DNA replication and transcription.
This structural change also leads to an increase in the thermal stability of the DNA duplex. The melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands, is typically elevated in the presence of an intercalating agent. Studies on various acridine derivatives have consistently demonstrated their ability to increase the Tm of DNA, with the degree of stabilization depending on the specific substituents. nih.govnih.gov
| Acridine Derivative Class | Effect on DNA Tm | Preferred Binding Site | Reference |
| 9-(Pyridin-2'-yl)-aminoacridines | Increased Tm with electron-withdrawing groups | Double-stranded DNA | nih.gov |
| Acridine-4-carboxamides | Increased Tm, higher affinity for GC-rich sequences | Double-stranded DNA | nih.gov |
| 9-Amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide | Unwinding of CpG steps, overwinding of TpA step | CpG dinucleotide steps | nih.gov |
Enzyme Inhibition Mechanisms
The distortion of DNA topology by intercalation is a key step in the inhibition of enzymes that act on DNA, particularly topoisomerases.
Topoisomerase I and II Inhibition
Topoisomerases are essential enzymes that manage the topological state of DNA, such as supercoiling, which occurs during replication and transcription. mdpi.com Many acridine-based compounds, including the clinical anticancer drug amsacrine (B1665488) (a 9-anilinoacridine), are potent inhibitors of topoisomerase II. google.commdpi.com These agents are often referred to as "topoisomerase poisons."
They function by stabilizing a transient intermediate in the enzyme's catalytic cycle known as the cleavable complex, where the enzyme has cut one or both DNA strands and is covalently attached to the DNA. By stabilizing this complex, the intercalating drug prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, lethal strand breaks and ultimately triggering programmed cell death (apoptosis). nih.gov The ability of the acridine nucleus to intercalate into the DNA base pair stack is vital for the formation of this stable ternary drug-DNA-enzyme complex. nih.gov Depending on the substitution pattern, acridine derivatives can inhibit topoisomerase I, topoisomerase II, or both. mdpi.comnih.gov It is highly probable that this compound, as a member of the 9-aminoacridine family, also functions as a topoisomerase inhibitor.
| Compound | Target Enzyme(s) | Mechanism | Reference |
| Amsacrine | Topoisomerase II | Poison (stabilizes cleavable complex) | mdpi.com |
| DACA (acridine-4-carboxamide derivative) | Topoisomerase II | Poison | nih.gov |
| 3,9-Disubstituted Acridines | Topoisomerase I and IIα | Inhibition | mdpi.com |
| 9-Aminoacridine | Ribosomal RNA Transcription & Processing | Inhibition | nih.gov |
Telomerase Inhibition
Acridine derivatives have been a focal point in the design of telomerase inhibitors. The underlying principle of their inhibitory action often involves the stabilization of G-quadruplex structures, which can form in the G-rich telomeric DNA overhang. By locking the DNA into this four-stranded conformation, these compounds can impede the processive action of telomerase, the enzyme responsible for maintaining telomere length. This ultimately leads to telomere shortening and can induce cellular senescence or apoptosis in cancer cells, which rely on telomerase for their immortality.
A series of 3,6-disubstituted acridine derivatives, for instance, have been rationally designed to act as telomerase inhibitors by stabilizing these G-quadruplex structures. nih.gov The most effective of these compounds have demonstrated IC50 values against telomerase in the micromolar range, which aligns with their cytotoxic effects in ovarian cancer cell lines. nih.gov While direct studies on this compound's telomerase inhibitory activity are not extensively documented in the reviewed literature, its structural similarity to other known acridine-based inhibitors suggests a potential for a similar mechanism of action.
Other Relevant Enzyme Interactions (e.g., Cholinesterase Inhibition Mechanisms)
Beyond telomerase, the acridine scaffold is a known pharmacophore for the inhibition of other critical enzymes, such as cholinesterases. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease.
Acridine-based compounds can interact with the active site of cholinesterases, often through a combination of hydrophobic and hydrogen bonding interactions within the enzyme's gorge. Reversible inhibitors, which are often sought for therapeutic purposes, can be competitive or noncompetitive. nih.gov Given the established activity of the acridine core against these enzymes, it is plausible that this compound could exhibit some level of cholinesterase inhibition, although specific inhibitory concentrations and the precise mechanism would require dedicated enzymatic assays.
Protein Binding Studies and Ligand-Protein Interactions
Binding to Serum Albumins (e.g., Human Serum Albumin)
Interactions with Kinases (e.g., VEGFR-2, Src Kinase)
Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src Kinase are two such kinases that play crucial roles in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
VEGFR-2 is a key mediator of the pro-angiogenic signals initiated by VEGF. nih.gov Its inhibition can block the downstream signaling cascades, such as the PI3K/Akt pathway, thereby preventing endothelial cell proliferation and migration. nih.gov Similarly, Src family kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. Inhibitors of these kinases can suppress the processes that contribute to tumor progression. nih.gov Although direct evidence of this compound inhibiting VEGFR-2 or Src kinase is not specified in the reviewed literature, the potential for small molecules with planar aromatic systems like the acridine ring to interact with the ATP-binding pocket of kinases is a well-explored area in drug discovery.
Mechanisms of Action Beyond DNA Intercalation (e.g., Disruption of Signaling Pathways)
The biological activity of this compound is likely not limited to its DNA intercalating properties. As suggested by its potential interactions with enzymes like telomerase and kinases, this compound may disrupt various cellular signaling pathways. For instance, inhibition of VEGFR-2 or Src kinase would directly interfere with angiogenesis signaling. nih.govnih.gov Furthermore, by modulating the activity of other cellular proteins, it could influence pathways related to cell cycle progression, apoptosis, and cellular stress responses. The precise signaling pathways affected by this compound would need to be elucidated through comprehensive cellular and molecular studies.
Investigation of Intracellular Localization and Transport Mechanisms
The efficacy of a therapeutic agent is highly dependent on its ability to reach its intracellular target. This involves traversing the cell membrane and evading efflux pumps that can actively remove foreign compounds from the cell.
The intracellular destination of a compound can significantly influence its mechanism of action. For instance, some acridine derivatives are known to accumulate in acidic organelles like lysosomes. This lysosomal sequestration can be a mechanism of drug resistance or, in some cases, a part of the therapeutic effect.
Advanced Research Applications in Chemical Biology and Sensing
Acridine (B1665455) Derivatives as Fluorescent Probes
Acridine derivatives are widely employed as fluorescent probes due to their excellent photophysical properties, including strong absorption, high fluorescence quantum yields, and good photostability. rsc.orgrsc.org The fluorescence of the acridine core can be modulated by attaching different functional groups, allowing for the rational design of probes that respond to specific analytes or environmental changes. This "turn-on" or "turn-off" fluorescent response provides a clear signal for detection and imaging.
The design of fluorescent chemosensors based on the acridine framework typically follows a "fluorophore-spacer-receptor" model. researchgate.net In this design, the acridine unit acts as the signal-reporting fluorophore, which is connected via a spacer to a receptor moiety designed to selectively bind a target analyte, such as a metal ion or a reactive oxygen species (ROS). This binding event triggers a change in the electronic properties of the fluorophore, leading to a detectable change in fluorescence.
Sensors for Metal Ions: Researchers have successfully developed acridine-based chemosensors for various metal ions. For instance, a sensor for cadmium (Cd²⁺), a toxic heavy metal, was created by functionalizing an acridine core with diethanolamine (B148213) ligands. researchgate.net Binding of Cd²⁺ to the ligands enhances the fluorescence emission, allowing for quantitative detection with a limit as low as 1.3 × 10⁻⁷ M. researchgate.net Another class of sensors, based on acridine(1,8)diones, has demonstrated high selectivity for fluoride (B91410) (F⁻) ions. nih.gov The sensing mechanism involves the abstraction of an N-H proton from the acridine scaffold by the fluoride ion, causing a distinct color change and a "turn-on" fluorescence response. nih.gov
Sensors for Reactive Species: Acridine derivatives have also been engineered to detect biologically important reactive species. Probes for nitric oxide (NO), a key signaling molecule, have been designed by incorporating an o-phenylenediamine (B120857) fragment onto an acridone (B373769) core. mdpi.comnih.gov In the presence of oxygen, this fragment reacts with NO to form a triazole ring, resulting in a five-fold increase in fluorescence intensity. mdpi.comnih.govnih.gov Similarly, a chemosensor for hypochlorite (B82951) (ClO⁻), another significant ROS, was developed from an acridine derivative. This probe exhibits a notable quenching of its fluorescence upon interaction with ClO⁻, enabling the detection of this species with a limit of 7.65 μM. nih.gov
| Probe Type | Target Analyte | Mechanism | Fluorescence Change | Detection Limit | Source(s) |
| BHIA (Acridine-diethanolamine) | Cd²⁺ | 1:1 Complex Formation | Emission Enhancement | 1.3 × 10⁻⁷ M | researchgate.net |
| Acridine(1,8)dione | F⁻ | N-H Proton Abstraction | Turn-on | Not specified | nih.gov |
| Diamino-acridone | Nitric Oxide (NO) | Triazole Formation | 5-fold Intensity Increase | Not specified | mdpi.comnih.govnih.gov |
| Acridine-carbothioamide (BK) | Hypochlorite (ClO⁻) | Not fully specified | Quenching | 7.65 μM | nih.gov |
The ability of acridine probes to function in complex biological environments makes them invaluable for live-cell imaging and tracking of subcellular components and processes.
Monitoring Cell Polarity: The microenvironment polarity of organelles is a critical parameter in cell metabolism. Polarity-sensitive probes based on acridine have been developed to monitor these changes dynamically. rsc.org For example, one such probe demonstrated a significant red-shift in its emission wavelength (from 553 nm to 594 nm) and a 38-fold enhancement in fluorescence intensity as solvent polarity increased. rsc.org This solvatochromic behavior allows for the visualization of polarity gradients within living cells. rsc.org
Tracking Intracellular Organelles: Specific acridine derivatives have been shown to selectively accumulate in certain organelles. Research has demonstrated that some polarity-sensitive acridine probes can specifically locate and stain lipid droplets, which are organelles for fat storage. rsc.orgnih.gov Other derivatives have been found to stain lysosomes, the cell's degradative compartments. rsc.orgnih.gov This organelle-specific targeting is crucial for studying the dynamics and functions of these structures, such as the interaction between lysosomes and lipid droplets during lipophagy. nih.govnih.gov The use of acridine orange as a lysosomal stain is a well-established technique in cell biology. mdpi.com These probes have been successfully applied in various cell lines, including HeLa and Jurkat cells, and even in whole organisms like zebrafish, demonstrating their versatility in biological research. rsc.orgmdpi.comnih.gov
| Application | Probe Characteristic | Target | Key Finding | Source(s) |
| Cell Polarity Sensing | Polarity-sensitive fluorescence | Intracellular Polarity | Emission shifts and intensity increases with polarity, allowing dynamic monitoring. | rsc.org |
| Organelle Tracking | Selective accumulation | Lipid Droplets | Specific probes localize in lipid droplets for imaging. | rsc.org |
| Organelle Tracking | Selective accumulation | Lysosomes | Certain derivatives specifically stain lysosomes. | rsc.org |
| In Vivo Imaging | Fluorescence | Hypochlorite (ClO⁻) | Probe successfully used to detect ClO⁻ in zebrafish. | nih.gov |
Development of Chemical Tools for Investigating Biological Processes
Beyond sensing, acridine derivatives serve as versatile chemical tools for probing and manipulating biological processes. Their ability to intercalate into DNA has been a cornerstone of their use in molecular biology. rsc.org Furthermore, they can be employed as fluorescent labeling reagents to facilitate the analysis of biomolecules. A novel reagent, 2-(9-acridone)-ethyl chloroformate, was designed for the rapid and efficient labeling of free amino acids. researchgate.net The resulting derivatives are highly fluorescent and stable, allowing for sensitive detection in complex samples like honey using high-performance liquid chromatography (HPLC). researchgate.net This enables the precise quantification of amino acids, which is important for food science and metabolic studies.
Photoremovable protecting groups based on the acridine scaffold represent another innovative application. rsc.org Carboxylic acids, including amino acids, can be "caged" by attaching them to a 9-methylacridine (B196024) group. The resulting ester is fluorescent, allowing for tracking, but biologically inactive. Upon irradiation with UV light, the protecting group is cleaved, releasing the active carboxylic acid in a controlled manner. rsc.org This technique provides spatial and temporal control over the release of bioactive molecules, enabling precise studies of their function in biological systems. rsc.org
Exploration in Optoelectronics and Material Science
The fundamental photophysical properties that make acridines excellent fluorophores also make them promising candidates for applications in optoelectronics and material science. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been conducted to investigate the relationship between the molecular structure of acridine derivatives and their electronic properties. researchgate.net
These computational studies explore how modifying the acridine core with different electron-donating or -withdrawing groups affects key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The energy difference between HOMO and LUMO (the band gap) is a critical factor that determines the optical and electronic properties of a material. By tuning the band gap, researchers can design materials tailored for specific applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net In-depth photophysical analyses of the acridine molecule have provided a detailed assignment of its electronic absorption and emission spectra, clarifying the nature of its excited states and the processes of fluorescence and phosphorescence. acs.org Understanding how factors like solvent polarity affect these properties is crucial for designing new materials with optimized performance. acs.org
Methodological Advancements in Acridine Research
Spectroscopic Techniques for Interaction Studies (e.g., Fluorescence Quenching, Thermal Denaturation)
Spectroscopic techniques are fundamental in elucidating the interactions between small molecules and biological targets such as DNA. Fluorescence quenching and thermal denaturation are two such powerful methods employed in the study of acridine (B1665455) derivatives.
Fluorescence Quenching:
Fluorescence quenching is a highly sensitive technique used to study the binding of fluorescent molecules, like many acridine derivatives, to macromolecules. The intrinsic fluorescence of the acridine ring system can be altered upon interaction with a quencher, such as a nucleic acid. rsc.org This change in fluorescence intensity provides information about the binding affinity, stoichiometry, and mechanism of interaction.
The process can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. A study on the binding of various acridine compounds to nucleic acids demonstrated that the quenching of fluorescence is a result of complex formation. rsc.org For instance, the fluorescence of acriflavine (B1215748) is significantly quenched by nucleic acids, with a calculated binding energy of 9.7 kcal/mole. rsc.org The quenching mechanism can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). In the case of acridine derivatives binding to DNA, static quenching is often the dominant mechanism, indicating a stable complex formation. nih.gov
Thermal Denaturation:
Thermal denaturation studies are employed to assess the stabilizing effect of a ligand on the structure of a macromolecule, typically DNA. The melting temperature (Tm) of DNA, the temperature at which half of the double-helical structure unwinds into single strands, increases upon the binding of an intercalating agent. This is because the intercalator stabilizes the double helix, requiring more thermal energy to denature it.
| Acridine Derivative | Interaction with DNA | Observed Effect | Reference |
| Acriflavine | Complex formation | Fluorescence quenching, Binding energy of 9.7 kcal/mole | rsc.org |
| Acridine Orange | Intercalation and electrostatic binding | Increased DNA thermal stability, differential fluorescence with dsDNA and ssDNA | nih.govresearchgate.netrsc.org |
| Acridine Yellow G | Binding to humic acid (as a model) | Strong enthalpy of binding (-29.8 kJ/mol) | nih.gov |
High-Resolution NMR Spectroscopy and Restrained Molecular Dynamics for Binding Mode Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for characterizing intermolecular interactions at an atomic level. When applied to the study of acridine derivatives binding to DNA, NMR can provide precise information about the binding mode, including the orientation of the intercalated ring and the specific contacts between the drug and the nucleic acid. nih.gov
In a typical experiment, 1D and 2D NMR techniques are used to assign the proton (¹H) and phosphorus (³¹P) resonances of the DNA in both its free and complexed forms. nih.gov Upon binding of an acridine derivative, changes in the chemical shifts of the DNA protons, particularly the imino protons and the aromatic protons of the bases, can indicate the site of intercalation. nih.gov For example, a significant upfield shift of the imino protons of guanine (B1146940) residues is a hallmark of intercalation into C(3'-5')G sites. nih.gov
The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close to each other (typically < 5 Å). NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for identifying specific contacts between the protons of the acridine derivative and the protons of the DNA bases and sugar-phosphate backbone. nih.gov These experimentally derived distance restraints are then used in conjunction with computational methods, such as restrained molecular dynamics (MD) simulations, to build a high-resolution model of the complex. The MD simulations refine the structure by exploring conformational space while satisfying the experimental NMR restraints, leading to a detailed picture of the binding mode. nih.gov
| NMR Parameter | Information Gained | Example from Acridine Studies | Reference |
| Chemical Shift Perturbations | Identifies binding site and conformational changes | Large upfield shift of guanine imino protons upon intercalation | nih.gov |
| NOESY Cross-Peaks | Determines intermolecular proximities | Cross-peaks observed between acridine ring protons and DNA base protons, confirming intercalation | nih.gov |
| ³¹P Chemical Shifts | Probes changes in the DNA backbone conformation | Downfield shifts of phosphorus resonances suggest alterations in the backbone structure | nih.gov |
Förster Resonance Energy Transfer (FRET) Based Assays for Nucleic Acid Interactions
Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically 1-10 nm), the excited-state energy of the donor can be transferred non-radiatively to the acceptor. The efficiency of this energy transfer is highly sensitive to the distance between the two fluorophores, making FRET a "molecular ruler" for studying molecular interactions and conformational changes. nih.govnih.gov
FRET-based assays can be designed to study the binding of acridine derivatives to nucleic acids. In one possible setup, a fluorescently labeled nucleic acid can serve as the donor, and the acridine derivative, if it has suitable spectral properties, can act as the acceptor (or vice versa). Upon binding, the change in FRET efficiency can be monitored to determine binding affinities and kinetics. nih.gov
Alternatively, a competition assay can be established. Here, a known FRET pair is incorporated into a DNA structure that has a binding site for the acridine derivative. The binding of the acridine derivative can induce a conformational change in the DNA, altering the distance between the FRET pair and thus changing the FRET signal. This approach allows for the study of unlabeled acridine derivatives. Single-molecule FRET (smFRET) techniques can be particularly powerful, as they allow for the observation of the binding dynamics of individual molecules in real time, avoiding the averaging effects of ensemble measurements. nih.govspringernature.com
Computational Chemistry Approaches (e.g., Molecular Docking, Quantum Mechanics Calculations, Molecular Dynamics Simulations)
Computational chemistry provides invaluable tools for understanding the interactions of acridine derivatives with their biological targets at a molecular level. These methods complement experimental data and can provide predictions and insights that are difficult to obtain through experiments alone.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wiserpub.com It is widely used to predict the binding mode of small molecules like acridine derivatives to macromolecules such as DNA. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. Docking studies can help to identify potential binding sites, predict the binding affinity, and understand the key interactions (e.g., hydrogen bonds, van der Waals interactions, and π-π stacking) that stabilize the complex. wiserpub.com
Quantum Mechanics (QM) Calculations:
Quantum mechanics calculations, such as those based on Density Functional Theory (DFT), can provide a more accurate description of the electronic structure and energetics of the interactions between an acridine derivative and DNA. osti.govresearchgate.net QM calculations can be used to determine properties such as the charge distribution, molecular orbitals, and the nature of the chemical bonds involved in the interaction. osti.govacs.org These calculations are particularly useful for understanding charge transfer interactions and for accurately calculating the binding energies of different binding modes. nih.gov
Molecular Dynamics (MD) Simulations:
Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system. researchgate.netrsc.org An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing the user to observe the movements of the atoms over time. For acridine-DNA complexes, MD simulations can be used to study the stability of the complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. researchgate.net By simulating the system over nanoseconds or even microseconds, MD can provide insights into the dynamic nature of the binding process and the flexibility of the complex.
| Computational Method | Primary Application in Acridine Research | Key Insights Provided | Reference |
| Molecular Docking | Predicting binding modes and affinities | Identification of intercalation sites and key stabilizing interactions. | wiserpub.com |
| Quantum Mechanics (QM) | Calculating electronic properties and interaction energies | Accurate binding energies, charge distribution, and understanding of electronic interactions. | osti.govresearchgate.net |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the complex | Stability of the bound complex, conformational flexibility, and the role of solvent. | rsc.orgresearchgate.net |
Quantum Crystallography for Electron Density Analysis
Quantum crystallography is an advanced field that combines the principles of quantum mechanics with high-resolution X-ray diffraction data to determine the electron density distribution in crystals. wikipedia.orgnih.gov This technique goes beyond the traditional crystallographic model of atoms as spherical entities and provides a detailed picture of the chemical bonding and intermolecular interactions within a crystal. nih.gov
By analyzing the experimental electron density, which is obtained from accurate X-ray diffraction measurements, and comparing it with theoretical calculations, quantum crystallography can provide a wealth of information about the electronic structure of a molecule. wikipedia.org This includes the precise nature of covalent bonds, the characterization of non-covalent interactions such as hydrogen bonds and van der Waals forces, and the determination of electrostatic properties like the molecular dipole moment.
While no specific quantum crystallography studies on "Ethyl 2-(acridin-9-ylamino)benzoate" have been found, this technique holds great potential for the field of acridine research. For example, it could be used to experimentally map the electron density of an acridine derivative-DNA co-crystal, providing unprecedented detail about the charge distribution and the nature of the π-π stacking interactions that are crucial for intercalation. This would allow for a direct visualization of the electronic effects of substituents on the acridine ring and their influence on the binding to DNA.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(acridin-9-ylamino)benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, acridine derivatives are often reacted with ethyl benzoate precursors in the presence of catalysts like rubidium trifluoride under reflux conditions. Critical parameters include temperature control (e.g., 14-hour reflux in acetone) and stoichiometric ratios of reagents. Purification typically involves solvent extraction (e.g., chloroform) followed by column chromatography. Adjusting amine-to-carbonyl ratios (e.g., 1:2 vs. 1:1) significantly impacts purity and yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential, with H and C NMR providing structural confirmation of the acridine and benzoate moieties. Key spectral markers include aromatic proton resonances (δ 7.5–8.5 ppm) and carbonyl carbon signals (δ 165–170 ppm). Mass spectrometry (e.g., ESMS) confirms molecular weight, while FT-IR identifies functional groups like ester C=O stretches (~1720 cm) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–13) and temperatures (25–60°C). Monitor degradation via HPLC or UV-Vis spectroscopy, tracking ester hydrolysis (loss of parent compound) or acridine ring oxidation. Include control groups with stabilizers (e.g., antioxidants) and validate results using kinetic modeling (e.g., Arrhenius plots) .
Advanced Research Questions
Q. How does the acridine moiety influence the electronic properties and reactivity of this compound in organocatalytic applications?
- Methodological Answer : The acridine group acts as an electron-deficient diene, enhancing charge-transfer interactions in catalytic cycles. Computational studies (DFT or TD-DFT) can map frontier molecular orbitals to predict reactivity. Experimental validation involves measuring catalytic efficiency in Diels-Alder reactions and comparing turnover frequencies (TOFs) with structurally analogous catalysts lacking the acridine unit .
Q. What strategies can resolve contradictions in reported bioactivity data of this compound derivatives across different cell lines?
- Methodological Answer : Systematically evaluate variables such as cell permeability (via logP measurements), metabolic stability (using liver microsomes), and target engagement (e.g., fluorescence polarization assays). Cross-validate findings using isogenic cell lines and orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Meta-analysis of dose-response curves and Hill slopes can identify outliers due to assay-specific artifacts .
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding poses with DNA or enzymes like topoisomerases. Validate predictions using mutagenesis (e.g., alanine scanning) and biophysical techniques (ITC for binding thermodynamics). Cross-reference with structural analogs (e.g., ACRAMTU) to identify pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
